The compound has the following characteristics:
This compound is primarily sourced from chemical suppliers and databases such as PubChem and Inxight Drugs, where it is cataloged for research purposes .
The synthesis of 1,1'-[dithiobis(methylene)]biscyclopropaneacetic acid typically involves multi-step organic reactions. Although specific detailed methods may vary, a general approach could include:
Parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.
1,1'-[Dithiobis(methylene)]biscyclopropaneacetic acid can participate in several chemical reactions due to its functional groups:
These reactions are important for modifying the compound for specific applications in medicinal chemistry.
The physical and chemical properties of 1,1'-[dithiobis(methylene)]biscyclopropaneacetic acid include:
These properties make it suitable for various laboratory applications.
1,1'-[Dithiobis(methylene)]biscyclopropaneacetic acid has several scientific applications:
The compound 1,1'-[dithiobis(methylene)]biscyclopropaneacetic acid (CAS: 162515-67-5) adheres strictly to IUPAC conventions. Its systematic name is derived as follows:
O=C(O)CC1(CSSCC2(CC(O)=O)CC2)CC1) further elucidates atom connectivity [6]. Table 1: Key Nomenclature and Identification Data
| Property | Value |
|---|---|
| CAS Number | 162515-67-5 |
| Molecular Formula | C₁₂H₁₈O₄S₂ |
| Systematic Name | 2,2'-[(Disulfanediylbis(methylene))bis(cyclopropane-1,1-diyl)]diacetic acid |
| SMILES | O=C(O)CC1(CSSCC2(CC(O)=O)CC2)CC1 |
The molecule exhibits C₂ symmetry due to the central –S–CH₂–S– linker. Key geometric attributes include:
The cyclopropane moieties impart significant ring strain (27.5 kcal/mol per ring), arising from:
The –S–CH₂–S– linker differs from typical disulfides (–S–S–) but shares redox-sensitivity:
Table 2: Conformational Parameters of the Dithiobis(methylene) Linker
| Parameter | Value/Range | Functional Implication |
|---|---|---|
| S–C bond length | 1.82 Å | Steric accessibility for reactions |
| C–S–C bond angle | 103° | Tetrahedral sulfur geometry |
| Rotational barrier | ~5 kcal/mol | Dynamic flexibility in solutions |
| Oxidation susceptibility | High | Tunable linker reactivity |
Compared to analogs, this compound’s structure enables unique reactivity:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2